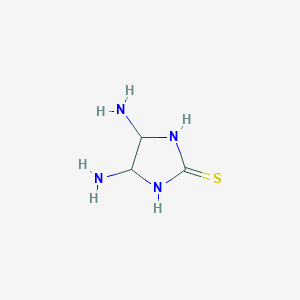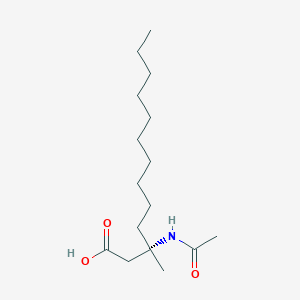
(3S)-3-Acetamido-3-methyltridecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Acetamido-3-methyltridecanoic acid: is an organic compound characterized by the presence of an acetamido group attached to a methyltridecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamido-3-methyltridecanoic acid typically involves the acylation of a suitable amino acid precursor. One common method is the reaction of 3-methyltridecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-3-Acetamido-3-methyltridecanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the acetamido group.
Scientific Research Applications
Chemistry: (3S)-3-Acetamido-3-methyltridecanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving acetamido groups. It may also serve as a model compound for studying metabolic pathways involving fatty acids.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and surfactants. Its functional groups allow for modifications that enhance the properties of these materials.
Mechanism of Action
The mechanism of action of (3S)-3-Acetamido-3-methyltridecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
(3S)-3-Acetamido-3-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-Acetamido-3-methylhexanoic acid: Another similar compound with a slightly longer carbon chain than the pentanoic acid derivative.
Uniqueness: (3S)-3-Acetamido-3-methyltridecanoic acid stands out due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
648908-35-4 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
(3S)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
InChI Key |
GYHVYWRQDKQVHR-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@](C)(CC(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


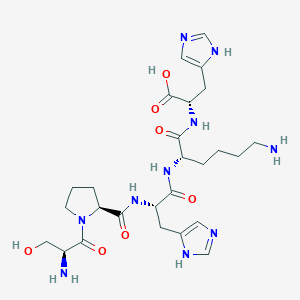
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
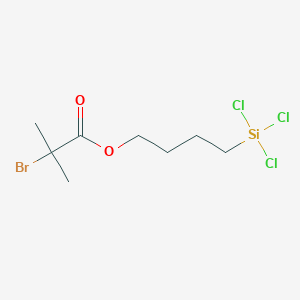
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
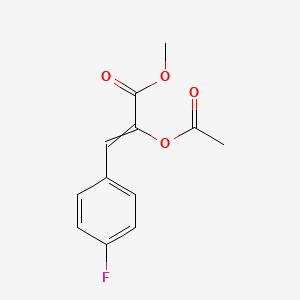
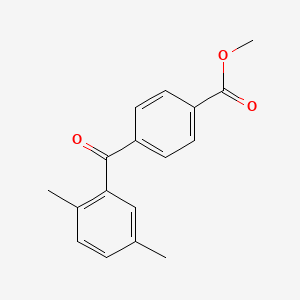
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
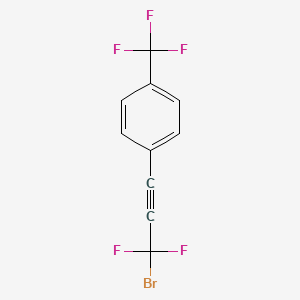
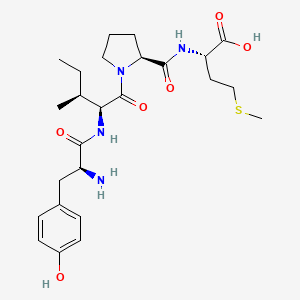
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


